N-[3-(4-Chloro-2-nitro-phenylamino)-propyl]-methanesulfonamide
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Overview
Description
N-[3-(4-Chloro-2-nitro-phenylamino)-propyl]-methanesulfonamide is a chemical compound with the molecular formula C10H14ClN3O4S. This compound is known for its unique structure, which includes a chloro-nitro-phenyl group attached to a propyl chain, further linked to a methanesulfonamide group. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Chloro-2-nitro-phenylamino)-propyl]-methanesulfonamide typically involves a multi-step process. One common method starts with the nitration of 4-chloroaniline to produce 4-chloro-2-nitroaniline. This intermediate is then reacted with 3-bromopropylamine under basic conditions to form N-[3-(4-chloro-2-nitro-phenylamino)-propyl]amine. Finally, the product is treated with methanesulfonyl chloride in the presence of a base to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Chloro-2-nitro-phenylamino)-propyl]-methanesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: N-[3-(4-Amino-phenylamino)-propyl]-methanesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding oxides or nitroso derivatives.
Scientific Research Applications
N-[3-(4-Chloro-2-nitro-phenylamino)-propyl]-methanesulfonamide has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(4-Chloro-2-nitro-phenylamino)-propyl]-methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group may facilitate binding to certain proteins or enzymes, modulating their activity. The methanesulfonamide group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- **4-Chloro-N-((3-nitro-phenylamino)-phenyl-methylene)-benzenesulfonamide .
- **4-Chloro-N-(phenyl-phenylamino-methylene)-benzenesulfonamide .
Uniqueness
N-[3-(4-Chloro-2-nitro-phenylamino)-propyl]-methanesulfonamide is unique due to its specific structural features, such as the combination of a chloro-nitro-phenyl group with a propyl chain and a methanesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H14ClN3O4S |
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Molecular Weight |
307.75 g/mol |
IUPAC Name |
N-[3-(4-chloro-2-nitroanilino)propyl]methanesulfonamide |
InChI |
InChI=1S/C10H14ClN3O4S/c1-19(17,18)13-6-2-5-12-9-4-3-8(11)7-10(9)14(15)16/h3-4,7,12-13H,2,5-6H2,1H3 |
InChI Key |
BBAGHXUQVHCXRS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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